Ethyl 2-((2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate
Description
Ethyl 2-((2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate is a triazolo-pyridazine derivative featuring a 4-methoxyphenyl substituent at position 3 of the triazole ring and an ethyl oxoacetate moiety linked via an ethoxyethylamino bridge. The compound’s molecular formula is inferred as C₁₉H₂₀N₆O₅, with a molecular weight of approximately 412.41 g/mol (calculated from and structural additions). Its design likely aims to combine the bioactivity of triazolo-pyridazine scaffolds with the metabolic stability imparted by the ester group.
Properties
IUPAC Name |
ethyl 2-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethylamino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-3-27-18(25)17(24)19-10-11-28-15-9-8-14-20-21-16(23(14)22-15)12-4-6-13(26-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAMCAJSFNAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-inflammatory properties. These compounds interact with various targets in the human microglia and neuronal cell model.
Mode of Action
It is suggested that similar compounds exhibit neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway. Inhibition of these pathways results in neuroprotective and anti-inflammatory effects.
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds suggest that they have favorable interaction with active residues of atf4 and nf-kb proteins.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Ethyl 2-((2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate is a compound that incorporates a triazole moiety, known for its diverse biological activities. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H15N5O2
- Molecular Weight : 285.31 g/mol
Antimicrobial Activity
- Mechanism of Action : Compounds containing the triazole ring have been reported to exhibit significant antibacterial and antifungal properties. For instance, derivatives with the triazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
-
Case Studies :
- A study demonstrated that related triazole compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against multiple pathogens .
- Another investigation highlighted that triazole derivatives displayed potent antifungal activities against Candida albicans with MIC values significantly lower than traditional antifungal agents .
Anticancer Activity
- Cytotoxicity Studies : this compound has been evaluated for cytotoxic effects on various cancer cell lines.
Anti-inflammatory and Analgesic Properties
Research indicates that triazole derivatives can also exhibit anti-inflammatory effects. The presence of specific functional groups in the compound may enhance its ability to inhibit inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of triazole-based compounds often correlates with their structural features:
- Substituents : The presence of electron-donating groups like methoxy enhances activity by stabilizing the molecular structure and improving solubility.
- Triazole Ring : This core structure is critical for interaction with biological targets, including enzymes and receptors involved in disease processes .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring the triazolo-pyridazine moiety exhibit significant anticancer properties. Ethyl 2-((2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The presence of the 4-methoxyphenyl group enhances its interaction with cancer cell receptors, leading to increased apoptosis in malignant cells.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that derivatives of triazolo-pyridazine can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neurotherapeutics.
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Studies report its effectiveness against various bacterial strains and fungi, potentially offering a new avenue for developing antibiotics in an era of rising antibiotic resistance.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- A study published in a peer-reviewed journal demonstrated that triazolo derivatives significantly reduced tumor size in animal models when administered at specific dosages.
- Another case highlighted the neuroprotective effects observed in rodent models subjected to induced oxidative stress.
Synthesis of Functional Materials
The unique chemical structure allows for the potential synthesis of functional materials with specific properties:
- Conductive Polymers : Incorporating this compound into polymer matrices could enhance electrical conductivity.
- Nanocomposites : It may serve as a building block for creating nanocomposites with tailored mechanical and thermal properties.
Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its favorable solubility and stability profiles. Its structure can be modified to enhance encapsulation efficiency and targeted delivery to specific tissues.
Comparison with Similar Compounds
Structural Analogues: Triazolo-Pyridazine Derivatives
Key Differences :
- The ethyl oxoacetate moiety may confer metabolic stability over the primary amine in ’s compound, reducing acute toxicity risks .
- Bioactivity : Antioxidant triazolo-pyrazines () lack the pyridazine ring but share fused triazole systems, suggesting divergent target pathways (e.g., redox modulation vs. kinase inhibition) .
Heterocyclic Esters with Oxoacetate Groups
Key Differences :
- Core Heterocycles : Pyrrolizine () and isothiazolo-pyridine () cores exhibit distinct electronic profiles compared to triazolo-pyridazine, affecting binding interactions.
- Safety: The target compound’s triazolo-pyridazine scaffold may pose lower inhalation risks than ’s isothiazolo-pyridine derivative, which releases toxic gases (e.g., NOx) .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 2-((2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate?
Answer:
The compound can be synthesized via a multi-step approach:
Core Triazolopyridazine Formation : React 1-hydrazino-4-phenylphthalazine derivatives with carbonyl reagents (e.g., diethyl oxalate) to form the triazolopyridazine scaffold .
Oxalyl Ester Coupling : Introduce the ethyl 2-oxoacetate moiety using ethyl oxalyl monochloride under anhydrous conditions in tetrahydrofuran (THF), as demonstrated in analogous syntheses of pyrrolizine derivatives .
Side-Chain Functionalization : Attach the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, ensuring regioselectivity at the 3-position of the triazolopyridazine ring .
Key Validation : Monitor reaction progress via HPLC and confirm structural integrity using /-NMR and high-resolution mass spectrometry (HRMS).
Basic: What safety precautions are critical when handling this compound?
Answer:
Based on structurally related triazolopyridazines:
- Hazards : Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Collect solid residues using a HEPA-filter vacuum; avoid water flushing to prevent environmental contamination .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced: How can structural modifications optimize this compound’s potency as a bromodomain inhibitor?
Answer:
Studies on triazolopyridazine-based bromodomain inhibitors (e.g., AZD5153) suggest:
- Bivalent Binding : Introduce piperidyl or phenoxyethyl groups to enable simultaneous binding to two bromodomains (e.g., BRD4 BD1 and BD2), enhancing potency by 10–100-fold .
- Substituent Effects :
- Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity and xenograft models (e.g., c-Myc downregulation assays) for in vivo efficacy .
Advanced: How can crystallographic data resolve contradictions in reported biological activities?
Answer:
Discrepancies in activity often arise from conformational flexibility or polymorphic forms:
- X-ray Crystallography : Resolve the 3D structure to identify key interactions (e.g., hydrogen bonding with Asn140 in BRD4) and compare with inactive analogs .
- Case Study : In AZD5153, crystallography revealed that a methyl group on the piperazinone ring stabilizes a hydrophobic cleft, explaining its superior potency over unsubstituted analogs .
- Data Reconciliation : Cross-reference crystallographic data with molecular dynamics simulations to assess binding mode consistency across studies .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) .
- Structural Confirmation :
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced: How to design experiments addressing conflicting cytotoxicity data in different cell lines?
Answer:
Contradictions may arise from cell-specific uptake or off-target effects:
Uptake Studies : Use radiolabeled (e.g., ) compound to measure intracellular concentrations .
Proteomic Profiling : Perform kinome-wide screening to identify unintended kinase interactions .
Metabolic Stability : Compare hepatic microsome stability (human vs. rodent) to clarify species-dependent toxicity .
Control Experiments : Test against isogenic cell lines (e.g., BRD4-knockout vs. wild-type) to isolate target-specific effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use argon-filled containers to minimize oxidation .
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (100 mM) and aliquot to avoid freeze-thaw cycles .
Advanced: How to leverage structure-activity relationship (SAR) studies for lead optimization?
Answer:
- Systematic Substitution :
- High-Throughput Screening (HTS) : Use BRET (bioluminescence resonance energy transfer) assays to rank derivatives by IC .
- ADME Profiling : Assess permeability (Caco-2 assay), plasma protein binding, and CYP450 inhibition to prioritize candidates .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure compound-induced stabilization of BRD4 in lysates .
- RNA-seq : Monitor transcriptional changes (e.g., MYC, BCL2) to confirm on-target effects .
- CRISPR Interference : Knock down BRD4 and compare compound efficacy in wild-type vs. knockdown cells .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Optimization : Use Pd(PPh) for Suzuki-Miyaura couplings, ensuring anhydrous conditions .
- Activation : Pre-activate boronic acids with NaHCO in degassed THF/water (4:1) .
- Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
